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Compound of Interest

Compound Name: Rifalazil

Cat. No.: B15561601 Get Quote

This technical guide provides a comprehensive overview of Rifalazil, a potent

benzoxazinorifamycin antibiotic. Designed for researchers, scientists, and drug development

professionals, this document delves into the core structural features of Rifalazil, its mechanism

of action, and key experimental data.

Introduction to Rifalazil
Rifalazil, also known as KRM-1648, is a semi-synthetic derivative of rifamycin S and a member

of the ansamycin class of antibiotics.[1] It is distinguished by its unique benzoxazinorifamycin

structure, which contributes to its potent antimicrobial activity against a broad spectrum of

bacteria.[2][3] Rifalazil has demonstrated high potency against mycobacteria, including

Mycobacterium tuberculosis, as well as other pathogens such as Chlamydia trachomatis and

Clostridioides difficile.[4][5] Although its development was terminated in 2013 due to severe

side effects, the study of its structure and mechanism of action continues to provide valuable

insights for the development of new antimicrobial agents.[4]

The Benzoxazinorifamycin Core of Rifalazil
The chemical structure of Rifalazil is complex, featuring a macrocyclic ansa-bridge attached to

a naphthoquinone core, which is fused to a benzoxazine ring.[6] This distinct four-ring structure

is a hallmark of this new generation of ansamycins.[2][3]

IUPAC Name: (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-

tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-
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yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[4][7][8]trienoimino)[4]benzofuro[4,5-

a]phenoxazin-25-yl acetate[4]

The benzoxazine ring modification, in particular, has been a key area of synthetic exploration to

enhance the pharmacological properties of rifamycins.[9] Structure-activity relationship studies

have shown that modifications to this part of the molecule can significantly impact binding

affinity to the target enzyme and the overall efficacy of the drug.[6]

Mechanism of Action: Inhibition of Bacterial RNA
Polymerase
Rifalazil exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent

RNA polymerase (RNAP).[5][10] This enzyme is crucial for the transcription of genetic

information from DNA to RNA, a fundamental process for bacterial survival.

The primary mechanism involves the high-affinity binding of Rifalazil to the β-subunit of the

bacterial RNAP.[4][10] This binding occurs within a well-defined pocket on the enzyme,

sterically blocking the path of the elongating RNA transcript.[6][8] This "steric-occlusion"

mechanism effectively halts RNA synthesis, preventing the production of essential proteins and

leading to bacterial cell death.[1][10]

The interaction of Rifalazil with the RNAP is highly specific to the prokaryotic enzyme, with a

significantly lower affinity for the mammalian counterpart, which accounts for its selective

antibacterial activity.[1]
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Mechanism of Action of Rifalazil.

Quantitative Data Summary
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In Vitro Efficacy: Minimum Inhibitory Concentrations
(MIC)
Rifalazil has demonstrated potent in vitro activity against a wide range of bacterial pathogens.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for

Rifalazil against various microorganisms.

Microorganism MIC Range (µg/mL) MIC₅₀ (µg/mL) Source(s)

Mycobacterium

tuberculosis
-

64-fold more active

than rifampin
[11]

Mycobacterium avium

complex (MAC)
- 0.25 (MIC₉₀) [12]

Methicillin-susceptible

Staphylococcus

aureus

- 0.0078 [5]

Methicillin-resistant

Staphylococcus

aureus

- 0.0078 [5]

Streptococcus

pneumoniae
- 0.0001 [5]

Clostridium difficile - 0.0015 [5]

Helicobacter pylori - 0.004 [5]

Chlamydia

pneumoniae
0.00025 - 0.0025 0.000125 [5][13]

Chlamydia

trachomatis
0.00025 - 0.0025 0.00025 [5][13]

Escherichia coli - 16 [5]

Klebsiella

pneumoniae
- 16 [5]
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Pharmacokinetic Properties
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution,

metabolism, and excretion of Rifalazil.

Parameter Value Condition Source(s)

Half-life (t½) ~60 hours Healthy volunteers [11][14]

8.7 ± 2.7 hours
10 mg dose in TB

patients
[14]

8.6 ± 3.6 hours
25 mg dose in TB

patients
[14]

Cmax 13.5 ± 4.6 ng/mL
10 mg dose in TB

patients
[14]

26.4 ± 11.0 ng/mL
25 mg dose in TB

patients
[14]

AUC 280.1 ± 119.7 ng·h/mL
10 mg dose in TB

patients
[14]

610.3 ± 253.4 ng·h/mL
25 mg dose in TB

patients
[14]

Metabolism

Major metabolites: 25-

deacetyl-

benzoxazinorifamycin

and 32-hydroxy-

benzoxazinorifamycin.

Enzymes involved: B-

esterase and

CYP3A4.

Human [2][15]

Food Effect

Systemic exposure

(Cmax and AUC)

increased with

increasing dietary fat

content.

Healthy male

volunteers
[16][17]
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Clinical Trial Data
Rifalazil has been evaluated in clinical trials for various infectious diseases.

Indication Phase Key Findings Source(s)

Pulmonary

Tuberculosis
II

Once-weekly doses of

10 mg and 25 mg

were well tolerated.

Decreases in sputum

CFU counts were

comparable to

standard therapy, but

results were

statistically

inconclusive.

[11]

Uncomplicated

Genital Chlamydia

trachomatis Infection

(Men)

II

A single 25 mg dose

of rifalazil showed a

clinical cure rate of

86% and a

microbiological

eradication rate of

85%, comparable to

azithromycin.

[18]

Uncomplicated

Genital Chlamydia

trachomatis Infection

(Women)

II

The microbiological

cure rate for a single

25 mg dose of rifalazil

was 84.8%, compared

to 92.1% for

azithromycin.

[19]

Peripheral Artery

Disease (with C.

pneumoniae

seropositivity)

III

Rifalazil did not

improve exercise

performance or quality

of life compared to

placebo.

[20][21]
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Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Rifalazil against various bacterial strains is a critical measure of its in vitro potency.

A generalized broth microdilution method is described below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15561601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MIC Determination Workflow

Start

Prepare serial dilutions of Rifalazil in 96-well plate

Prepare standardized bacterial inoculum (e.g., 0.5 McFarland)

Inoculate wells with bacterial suspension

Include positive (no drug) and negative (no bacteria) controls

Incubate plate at 37°C for 18-24 hours

Determine MIC: lowest concentration with no visible growth

End
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Generalized workflow for MIC determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b15561601?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Preparation of Antibiotic Dilutions: A two-fold serial dilution of Rifalazil is prepared in a

suitable broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for

mycobacteria) in a 96-well microtiter plate.[22][23]

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a

turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[22]

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial

suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control

well (broth only) are included.[24]

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

For mycobacteria, incubation times are significantly longer (7-14 days).[22][24]

Result Interpretation: The MIC is determined as the lowest concentration of Rifalazil that

completely inhibits visible growth of the organism.[22]

Intracellular Activity Assay
Given Rifalazil's efficacy against intracellular pathogens like Chlamydia and Mycobacterium,

assessing its activity within host cells is crucial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b15561601?utm_src=pdf-body
https://www.benchchem.com/pdf/Adjusting_experimental_protocols_for_Rifamycin_resistant_bacterial_strains.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Rifamycin_Treatment_Regimens_Efficacy_Protocols_and_Pathways.pdf
https://www.benchchem.com/pdf/Adjusting_experimental_protocols_for_Rifamycin_resistant_bacterial_strains.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Utilizing_Rifamycin_Sodium_in_Mycobacterium_tuberculosis_Cell_Culture_Models.pdf
https://www.benchchem.com/pdf/Adjusting_experimental_protocols_for_Rifamycin_resistant_bacterial_strains.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Utilizing_Rifamycin_Sodium_in_Mycobacterium_tuberculosis_Cell_Culture_Models.pdf
https://www.benchchem.com/product/b15561601?utm_src=pdf-body
https://www.benchchem.com/pdf/Adjusting_experimental_protocols_for_Rifamycin_resistant_bacterial_strains.pdf
https://www.benchchem.com/product/b15561601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular Activity Assay Workflow

Start

Seed and culture host cells (e.g., macrophages) in a multi-well plate

Infect host cells with bacteria at a specific multiplicity of infection

Wash cells to remove extracellular bacteria

Add medium containing serial dilutions of Rifalazil

Incubate for a defined period

Lyse host cells to release intracellular bacteria

Plate serial dilutions of lysate on agar to determine CFU

Calculate reduction in intracellular CFU compared to untreated control

End

Click to download full resolution via product page

Workflow for assessing intracellular activity.
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Methodology:

Cell Culture: Host cells, such as human macrophages (e.g., THP-1 derived), are seeded in a

multi-well plate and allowed to adhere.[24]

Infection: The cell monolayers are infected with the bacterial pathogen (e.g., Mycobacterium

tuberculosis or Chlamydia trachomatis) at a predetermined multiplicity of infection.

Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the

monolayers are washed to remove any bacteria that have not been internalized.

Antibiotic Treatment: Fresh culture medium containing serial dilutions of Rifalazil is added to

the wells. An untreated control is also included.

Incubation: The plates are incubated for a specified duration to allow the antibiotic to act on

the intracellular bacteria.

Cell Lysis and Quantification: At the end of the treatment period, the host cells are lysed to

release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar

to determine the number of viable bacteria (CFU).[24]

Analysis: The reduction in intracellular bacterial load in the Rifalazil-treated wells is

calculated relative to the untreated control.[24]

Conclusion
Rifalazil stands out as a potent benzoxazinorifamycin with a well-defined mechanism of action

targeting bacterial RNA polymerase. Its unique structure contributes to its impressive in vitro

and in vivo activity against a range of clinically significant pathogens. While its clinical

development was halted, the extensive research into its structure, mechanism, and

antibacterial spectrum provides a valuable foundation for the rational design of new and

improved rifamycin-class antibiotics. The data and protocols summarized in this guide offer a

comprehensive resource for researchers in the field of antimicrobial drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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